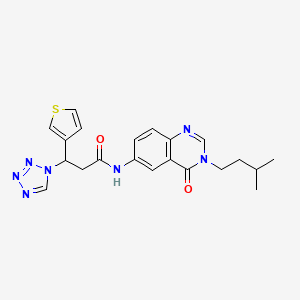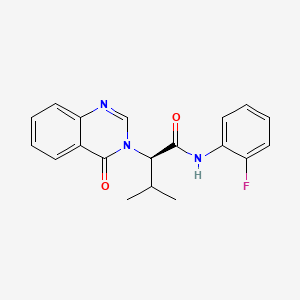methylphosphonate](/img/structure/B13372771.png)
Diphenyl [(4-chloro-1,3-benzothiazol-2-yl)amino](phenyl)methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate is a complex organic compound that features a benzothiazole ring, a phosphonate group, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding phosphonate oxides.
Reduction: Formation of reduced phosphonate derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzothiazole moiety.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as flame retardants or plasticizers.
Mechanism of Action
The mechanism of action of diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. The phosphonate group can mimic phosphate groups in biological systems, leading to the inhibition of enzymes that utilize phosphate as a substrate.
Comparison with Similar Compounds
Similar Compounds
Diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate: Unique due to the combination of benzothiazole and phosphonate groups.
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Phosphonate derivatives: Used in various applications, including as enzyme inhibitors and flame retardants.
Uniqueness
Diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate stands out due to its dual functionality, combining the properties of both benzothiazole and phosphonate groups
Properties
Molecular Formula |
C26H20ClN2O3PS |
|---|---|
Molecular Weight |
506.9 g/mol |
IUPAC Name |
4-chloro-N-[diphenoxyphosphoryl(phenyl)methyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C26H20ClN2O3PS/c27-22-17-10-18-23-24(22)28-26(34-23)29-25(19-11-4-1-5-12-19)33(30,31-20-13-6-2-7-14-20)32-21-15-8-3-9-16-21/h1-18,25H,(H,28,29) |
InChI Key |
HRMFONPXMNXIPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(NC2=NC3=C(S2)C=CC=C3Cl)P(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-hydroxy-3,5-bis[2-(1-methyl-1H-benzimidazol-2-yl)carbohydrazonoyl]benzoate](/img/structure/B13372693.png)
![3-(3,4-Dimethoxybenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372700.png)

![3-(3-Methyl-1-benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372709.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372717.png)
![N-[2-methyl-3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B13372720.png)

![5-(4-chlorobenzyl)-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372740.png)
![N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B13372745.png)
![3-(3,4-Dimethoxybenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372749.png)
![N-[4-(methylsulfanyl)benzyl]-beta-alanine](/img/structure/B13372752.png)
![6-(4-Methoxybenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372755.png)

![N-(tetrahydro-2-furanylmethyl)-5-[(tetrahydro-2-furanylmethyl)amino]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B13372777.png)
